2′-O-Methyl Probe Length Reduction of 37% vs. 2′-Deoxy for Equivalent RNA Target Affinity
When compared head-to-head, a 12-base 2′-O-methyl oligoribonucleotide probe achieved the same melting temperature (Tm) as a 19-base 2′-deoxy probe against a matched RNA target, representing a 37% reduction in probe length while maintaining duplex stability [1]. This length-equivalence data provides a direct quantitative metric for the enhanced per-base RNA affinity of the 2′-O-methyl modification. Furthermore, the 2′-O-methyl probe exhibited a much larger Tm decrease than the 2′-deoxy probe when challenged with RNA targets containing 1 or 2 mismatched bases, indicating enhanced mismatch discrimination [1].
| Evidence Dimension | Probe length required for equivalent RNA target Tm |
|---|---|
| Target Compound Data | 12-base 2′-O-methyl oligoribonucleotide probe achieves equivalent Tm to comparator |
| Comparator Or Baseline | 19-base 2′-deoxy oligoribonucleotide probe |
| Quantified Difference | 37% reduction in probe length (12 bases vs. 19 bases) for equivalent Tm; net ΔTm ~0.5–0.7 °C per 2′-O-methyl substitution vs. 2′-deoxy |
| Conditions | Solution-phase hybridization to complementary RNA target; Tm measured by UV thermal denaturation; probe lengths tested 8–26 bases |
Why This Matters
Shorter probes reduce synthesis cost, improve cellular uptake, and enhance specificity, making 2-O-methyl-β-D-ribofuranose-derived oligonucleotides more cost-effective and precise for diagnostic probe manufacturing than 2′-deoxy alternatives.
- [1] Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). Advantages of 2′-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Research, 26(9), 2224–2229. https://doi.org/10.1093/nar/26.9.2224 View Source
